BenchChemオンラインストアへようこそ!

WAY-100635 maleate

Silent antagonism 5-HT1A Intrinsic efficacy

WAY‑100635 maleate is the maleate salt of WAY‑100635, an achiral phenylpiperazine that functions as a potent, selective, and—critically—silent (neutral) antagonist at the serotonin 5‑HT1A receptor. Unlike earlier 5‑HT1A antagonists such as WAY‑100135, WAY‑100635 exhibits no partial agonist activity in native tissue preparations, making it the prototypical tool for interrogating 5‑HT1A receptor function without confounding intrinsic efficacy.

Molecular Formula C29H38N4O6
Molecular Weight 538.6 g/mol
CAS No. 634908-75-1
Cat. No. B1314814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-100635 maleate
CAS634908-75-1
Molecular FormulaC29H38N4O6
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyXIGAHNVCEFUYOV-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WAY-100635 Maleate (CAS 634908-75-1) — A Silent 5‑HT1A Antagonist Standard for CNS Research


WAY‑100635 maleate is the maleate salt of WAY‑100635, an achiral phenylpiperazine that functions as a potent, selective, and—critically—silent (neutral) antagonist at the serotonin 5‑HT1A receptor [1]. Unlike earlier 5‑HT1A antagonists such as WAY‑100135, WAY‑100635 exhibits no partial agonist activity in native tissue preparations, making it the prototypical tool for interrogating 5‑HT1A receptor function without confounding intrinsic efficacy [2]. Its radiolabelled form, [carbonyl‑11C]WAY‑100635, remains the reference PET tracer for in vivo imaging of brain 5‑HT1A receptors [3].

Why Generic Substitution of WAY‑100635 Maleate Fails — Silent Antagonism, Brain Uptake Efficiency, and G‑Protein‑Independent Binding Cannot Be Assumed Across 5‑HT1A Antagonists


Although several high‑affinity 5‑HT1A receptor antagonists are commercially available (e.g., NAD‑299/robalzotan, WAY‑101405, lecozotan, p‑MPPF), they are not functionally interchangeable with WAY‑100635 maleate. WAY‑100635 maleate combines sub‑nanomolar affinity (Ki ≈ 0.39–0.84 nM depending on species and assay) with a uniquely well‑documented silent antagonist profile, superior brain‑to‑blood distribution ratio (3.15 vs. 2.20 for its close structural analog FCWAY), and the ability to label both G‑protein‑coupled and uncoupled receptor populations [1][2][3]. Furthermore, its secondary pharmacology—notably potent dopamine D4 receptor agonism (EC50 ≈ 9.7 nM)—must be explicitly accounted for in experimental design; other antagonists in the class display distinct off‑target signatures that do not mirror this profile [4]. Substituting WAY‑100635 maleate with a compound that lacks its silent character, has lower brain penetration, or possesses a different selectivity fingerprint can lead to divergent and irreproducible experimental outcomes, particularly in in vivo neuropharmacology and PET imaging studies.

WAY‑100635 Maleate — Quantitative Differentiation Evidence Against Closest 5‑HT1A Antagonist Analogs


Silent Antagonism at 5‑HT1A Receptors — Absence of Partial Agonist Activity in Native Tissue Versus WAY‑100135

In the dorsal raphe nucleus (DRN) of behaving cats, WAY‑100635 (0.1–1.0 mg/kg i.v.) produced a dose‑dependent increase in serotonergic neuronal firing, demonstrating pure silent antagonist activity. In contrast, (S)-WAY‑100135, the chiral predecessor, exhibited partial agonist properties at the same somatodendritic 5‑HT1A autoreceptors, failing to produce consistent disinhibition [1]. This functional distinction is critical: only a silent antagonist can be used to unmask endogenous 5‑HT tone without introducing confounding agonist or inverse agonist effects.

Silent antagonism 5-HT1A Intrinsic efficacy Electrophysiology

Brain‑to‑Blood Distribution Ratio — 43% Greater Brain Uptake for WAY‑100635 Than FCWAY in Rats

In a direct head‑to‑head pharmacokinetic study in rats, WAY‑100635 achieved a brain‑to‑blood AUC distribution ratio (AUCbrain/AUCblood) of 3.15 ± 0.42. Under identical conditions, its close fluoro‑analog FCWAY (trans‑4‑fluorocyclohexanecarboxamide derivative) yielded a ratio of only 2.20 ± 0.34 [1]. This represents a 43% higher brain partitioning for WAY‑100635 (p < 0.05). Both compounds displayed high in vitro permeability (Papp > 20 × 10⁻⁶ cm/s) and low efflux ratios, but WAY‑100635’s superior in vivo brain uptake makes it the preferred chemical scaffold for CNS target engagement studies.

Pharmacokinetics Brain penetration PET tracer FCWAY

Detection of Total 5‑HT1A Receptor Population — 60–165% More Binding Sites Detected Than [3H]8‑OH‑DPAT in Human Brain Autoradiography

[3H]WAY‑100635 labels 60–70% more 5‑HT1A binding sites than the agonist radioligand [3H]8‑OH‑DPAT in most human brain regions, with a 165% increase in the cingulate gyrus [1]. This difference arises because [3H]WAY‑100635, as a neutral antagonist, recognizes both G‑protein‑coupled and uncoupled receptor states, while [3H]8‑OH‑DPAT primarily labels the coupled (high‑affinity agonist) state. The Kd of [3H]WAY‑100635 in human hippocampus was 1.1 nM [1]. This property is not shared by agonist‑based radioligands or partial agonists, making WAY‑100635 unique for quantifying total receptor density independently of receptor‑effector coupling status.

Autoradiography G-protein coupling Receptor density Schizophrenia

Selectivity Profile Across Key Off‑Target Receptors — >100‑Fold 5‑HT1A Selectivity but with Notable D4 Dopamine Receptor Agonism

WAY‑100635 displays >100‑fold selectivity for the 5‑HT1A receptor over other 5‑HT receptor subtypes (5‑HT1B, 5‑HT1D, 5‑HT2, 5‑HT7) and over α1‑adrenoceptors, D2, and D3 dopamine receptors [1]. However, WAY‑100635 is a potent full agonist at the dopamine D4.4 receptor with an EC50 of 9.7 nM and a Ki of 3.3 nM [2]. In comparison, NAD‑299 (robalzotan) has a Ki of 0.6 nM at 5‑HT1A but also shows considerably lower affinity for α1‑adrenoceptors (Ki = 260 nM) and beta‑adrenoceptors (Ki = 340 nM), and importantly, does not share WAY‑100635’s D4 agonist activity [3]. This differential off‑target profile means that for studies sensitive to D4 receptor activation (e.g., certain behavioral or neurochemical readouts), NAD‑299 may be preferable; conversely, for studies where D4 signaling is irrelevant or where the D4 component is a desired positive control, WAY‑100635 maleate is the appropriate choice.

Selectivity Dopamine D4 Off-target NAD-299

Binding Affinity Benchmarking — Sub‑Nanomolar Ki Across Species and Assay Platforms

WAY‑100635 maleate consistently exhibits sub‑nanomolar to low‑nanomolar affinity for the 5‑HT1A receptor across multiple assay platforms: Ki = 0.39 nM (human cloned 5‑HT1A in CHO cells, [3H]WAY‑100635 displacement), Ki = 0.84 nM (rat hippocampal membranes), IC50 = 0.91–1.35 nM [1]. For comparison, the closely related PET tracer trans‑Mefway has a Ki of 0.84 nM, and WAY‑101405 has a Ki of 1.13 nM [2][3]. While these affinity values are comparable, WAY‑100635 maleate’s affinity has been validated across the widest diversity of experimental systems (human recombinant, rodent native tissue, primate brain), providing greater confidence in cross‑species and cross‑laboratory reproducibility.

Binding affinity Ki Recombinant receptor Mefway

Plasma Free Fraction and PET Imaging Suitability — Higher Free Fraction Than FCWAY

In a direct PET study comparison, [11C]WAY‑100635 exhibited a plasma free fraction (fp) of 31 ± 6%, while [18F]FCWAY showed a higher fp of 49 ± 7% [1]. The lower free fraction of WAY‑100635 results in a lower non‑specific binding component, contributing to its excellent signal‑to‑noise ratio in brain PET imaging. However, [11C]WAY‑100635 undergoes rapid metabolism: the unmetabolized fraction in plasma was 50 ± 11% at 10 min, declining to 15 ± 5% at 90 min [1]. This metabolic profile informs experimental timing and quantification models (e.g., requiring arterial input function measurements). FCWAY shows similar kinetic characteristics but with distinct metabolic pathways due to the 4‑fluoro substitution on the cyclohexane ring [2].

PET imaging Plasma free fraction FCWAY Metabolism

Optimal Application Scenarios for WAY‑100635 Maleate Based on Quantitative Differentiation Evidence


In Vivo CNS Target Engagement Studies Requiring Maximal Brain Exposure

WAY‑100635 maleate is the preferred agent for rodent in vivo studies where maximal brain exposure is desired. Its brain‑to‑blood AUC ratio of 3.15 ± 0.42 exceeds that of its close analog FCWAY by 43% [1], enabling equivalent central target engagement at lower systemic doses. This property is particularly valuable in chronic dosing paradigms (e.g., osmotic minipump studies) where dose‑limiting peripheral effects must be minimized, and in behavioral pharmacology where drug‑induced locomotor or motivational confounds need to be avoided.

Autoradiographic Quantification of Total 5‑HT1A Receptor Density (G‑Protein‑Coupled and Uncoupled Populations)

For post‑mortem human or animal brain autoradiography studies, [3H]WAY‑100635 reliably labels 60–165% more 5‑HT1A binding sites than the agonist radioligand [3H]8‑OH‑DPAT, depending on brain region [2]. This makes WAY‑100635 maleate (or its tritiated form) the ligand of choice for experiments where the primary endpoint is total receptor density, independent of G‑protein coupling status—such as studies of receptor up‑/down‑regulation in disease, pharmacological challenge, or genetic models where coupling efficiency may be altered.

PET Imaging of 5‑HT1A Receptors Using [carbonyl‑11C]WAY‑100635 as the Reference Standard

[carbonyl‑11C]WAY‑100635 remains the reference PET radioligand for in vivo 5‑HT1A receptor imaging [3]. WAY‑100635 maleate serves as the essential non‑radioactive reference standard for: (a) determining non‑specific binding in blocking studies, (b) validating new 5‑HT1A radiotracers against the established benchmark, and (c) calibrating receptor occupancy measurements in pharmaceutical development programs. Its lower plasma free fraction (31%) compared to FCWAY (49%) yields superior specific‑to‑non‑specific binding ratios that underlie the high‑contrast images obtainable even in low‑density regions such as the cerebellar cortex [4].

Functional Studies Requiring an Unambiguous Silent 5‑HT1A Antagonist Without Partial Agonist Confounds

In electrophysiological recordings from the dorsal raphe nucleus or hippocampal slices, WAY‑100635 maleate is the definitive tool for blocking 5‑HT1A receptors without introducing partial agonist activity [5]. Earlier compounds such as (S)-WAY‑100135 exhibit partial agonism that confounds interpretation of endogenous 5‑HT tone. For researchers measuring 5‑HT1A autoreceptor feedback regulation, WAY‑100635 maleate is irreplaceable because it produces a clean disinhibition of serotonergic firing that is quantitatively attributable to blockade of endogenous 5‑HT, not to mixed agonist/antagonist effects. Note: the D4 dopamine receptor agonist activity must be controlled for in experimental designs where dopaminergic readouts are relevant [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-100635 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.